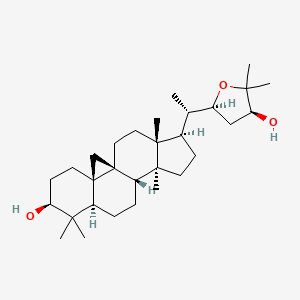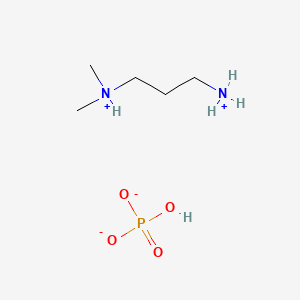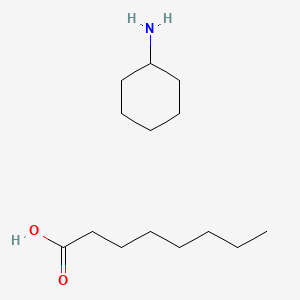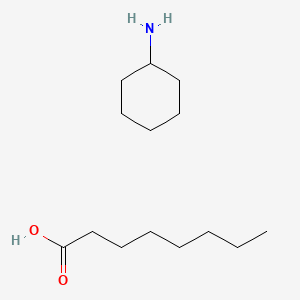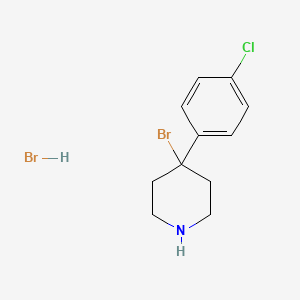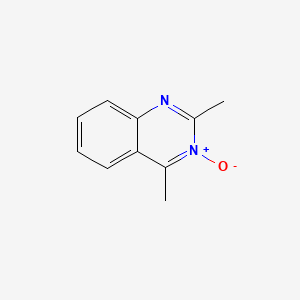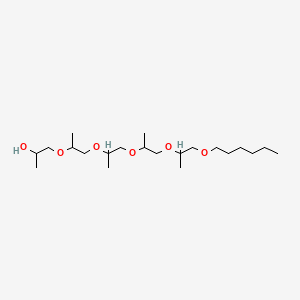
4,7,10,13,16-Pentaoxadocosan-2-ol, 5,8,11,14-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13,16-Pentaoxadocosan-2-ol, 5,8,11,14-tetramethyl- is a complex organic compound with the molecular formula C21H44O6. It is characterized by its multiple ether linkages and methyl groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages can be targeted by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7,10,13,16-Pentaoxadocosan-2-ol, 5,8,11,14-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of ether linkages in biological systems.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The ether linkages and methyl groups allow it to interact with various enzymes and receptors, potentially altering their activity. The pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other polyether compounds and methylated ethers. Compared to these, 4,7,10,13,16-Pentaoxadocosan-2-ol, 5,8,11,14-tetramethyl- is unique due to its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties . Some similar compounds are:
- 1,4,7,10,13,16-Hexaoxacyclooctadecane
- 1,4,7,10,13,16-Hexaazacyclooctadecane
Eigenschaften
CAS-Nummer |
55546-24-2 |
|---|---|
Molekularformel |
C21H44O6 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1-[1-[1-[1-(1-hexoxypropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C21H44O6/c1-7-8-9-10-11-23-13-18(3)25-15-20(5)27-16-21(6)26-14-19(4)24-12-17(2)22/h17-22H,7-16H2,1-6H3 |
InChI-Schlüssel |
CRVPVKFWRCLDJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


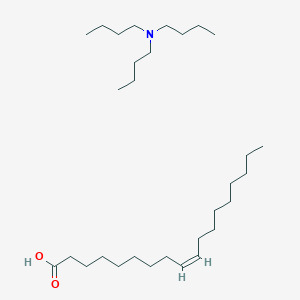

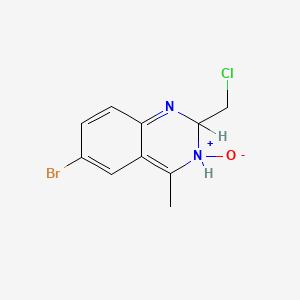

![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)
